molecular formula C11H17N3O B1447251 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole CAS No. 1955561-37-1

3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole

Cat. No.: B1447251
CAS No.: 1955561-37-1
M. Wt: 207.27 g/mol
InChI Key: RJEBXOKUDQUVPH-UHFFFAOYSA-N
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Description

3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole ( 1955561-37-1) is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . It features a unique hybrid structure combining a 2-azaspiro[4.5]decane scaffold with a 1,2,4-oxadiazole heterocycle. The spirocyclic scaffold is a privileged structure in medicinal chemistry that provides molecular rigidity and original orientation of functional groups, which is beneficial for interacting with biological targets . The 1,2,4-oxadiazole ring is a versatile bioisostere for ester and amide functional groups, often employed to improve metabolic stability and physicochemical properties in drug discovery projects . This combination makes the compound a valuable building block for researchers developing novel bioactive molecules. Compounds containing the 1,2,4-oxadiazole heterocycle are investigated for a wide spectrum of biological activities, including potential anticancer properties . Furthermore, structurally related spiro[4.5]decane derivatives have demonstrated significant promise in pharmaceutical research, with some analogs showing moderate to high anticancer inhibition activities against specific human cancer cell lines, such as HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) . Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex target molecules for use in high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-2-4-11(5-3-1)7-12-6-9(11)10-13-8-15-14-10/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEBXOKUDQUVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCC2C3=NOC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole generally involves two key steps:

The final coupling of the azaspiro moiety to the oxadiazole ring can be achieved by substitution or cyclization reactions depending on the functional groups present.

Preparation of 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole core is commonly synthesized via cyclization of amidoximes with carboxylic acid derivatives or nitriles. Several methods have been reported:

Coupling of 2-Azaspiro[4.5]decane with Oxadiazole

While direct literature on the exact preparation of this compound is limited, analogous compounds such as 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized via condensation reactions involving the spirocyclic amine and heterocyclic precursors:

  • Condensation with Heterocyclic Thiols : For example, 1-thia-4-azaspiro[4.5]decane derivatives were prepared by refluxing the spiro amine with 2-amino-1,3,4-thiadiazole-5-thiol in ethanol with glacial acetic acid as catalyst, followed by crystallization to isolate the product in good yields (~70%).

This suggests that similar condensation or cyclization strategies could be adapted for linking 2-azaspiro[4.5]decane to oxadiazole rings, potentially via amidoxime intermediates or activated carboxylic acid derivatives.

Representative Synthetic Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Description Yield & Notes
1 Preparation of 2-Azaspiro[4.5]decane Synthesized or isolated from known methods involving spirocyclization of amines Typically high yield; commercially available
2 Formation of Amidoxime Intermediate Reaction of appropriate nitrile with hydroxylamine hydrochloride in basic medium High yield; key intermediate for oxadiazole ring formation
3 Cyclization to 1,2,4-Oxadiazole Amidoxime reacts with carboxylic acid derivative (e.g., acid chloride) in presence of dehydrating agent (POCl3) under reflux Moderate to good yields (up to 80%)
4 Coupling with 2-Azaspiro[4.5]decane Condensation or substitution reaction under reflux in ethanol or suitable solvent with acid catalyst Yields vary; purification by crystallization or chromatography

Research Findings and Optimization

  • Yields and Purity : The cyclization step to form the oxadiazole ring typically achieves yields between 65% and 80%, depending on reaction conditions and substrates.

  • Reaction Conditions : Elevated temperatures (reflux or 50–80 °C) and the use of dehydrating agents such as POCl3 enhance cyclization efficiency.

  • Solvent Effects : Ethanol and absolute ethanol are commonly used solvents for condensation reactions involving spirocyclic amines and heterocyclic precursors.

  • Catalysts and Additives : Glacial acetic acid acts as a catalyst in condensation reactions, promoting product formation and crystallization.

  • Alternative Methods : Electrocatalytic synthesis of related oxadiazoles has been reported, using aldehydes and hydrazides, offering a one-step synthesis with good yields, which might be adapted for spirocyclic derivatives.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Amidoxime + Acid Chloride Cyclization Amidoxime, POCl3, acid chloride Reflux, dehydrating agent Good yields, well-established Requires hazardous reagents (POCl3)
Palladium-Catalyzed Carbonylative Cyclization Amidoxime, aryl bromide, Pd catalyst Elevated temperature, inert atmosphere Allows aryl substitution at C(5) Requires expensive catalysts
Condensation with Spirocyclic Amines 2-Azaspiro[4.5]decane, heterocyclic thiols or acid derivatives Reflux in ethanol, acid catalyst Straightforward, moderate yields Limited substrate scope
Electrocatalytic One-Step Synthesis Aldehydes, hydrazides, electrocatalyst Room temperature to mild heating Green, efficient, good yields Requires electrochemical setup

Chemical Reactions Analysis

Functionalization Reactions

The 1,2,4-oxadiazole scaffold and spirocyclic amine enable diverse derivatization:

Arylation at Position 5

Copper-catalyzed C–H arylation with aryl iodides under mild conditions (e.g., Cu(OAc)₂, 1,4-dioxane, 50°C) :

3 2 Azaspiro 4 5 decan 4 yl 1 2 4 oxadiazole+Ar ICu OAc 5 Aryl substituted derivative\text{3 2 Azaspiro 4 5 decan 4 yl 1 2 4 oxadiazole}+\text{Ar I}\xrightarrow{\text{Cu OAc }}\text{5 Aryl substituted derivative}

Yields: 65–82% .

Glycosylation

Thioglycoside derivatives are synthesized via glycosylation with acetylated glycosyl bromides (e.g., glucopyranosyl or xylopyranosyl) :

  • Conditions : Dry DCM, TEA, 0°C → rt, 12 h.

  • Outcome : Enhanced solubility and bioactivity .

Amination

Reaction with N-benzoyloxy amines in the presence of PPh₃ and Cu(OAc)₂ yields 2-amino-1,2,4-oxadiazoles :

Oxadiazole+R NH OBzCu OAc 2 Amino derivative IC 4 27 19 5 M against cancer cells \text{Oxadiazole}+\text{R NH OBz}\xrightarrow{\text{Cu OAc }}\text{2 Amino derivative IC 4 27 19 5 M against cancer cells }

Biological Activity

While direct data on 3-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole is limited, structurally related 1,2,4-oxadiazoles exhibit:

  • Anticancer Activity : Inhibition of HDAC-1 (IC₅₀: 8.2–12.1 nM) and RET kinase (IC₅₀: 441.8 nM) .

  • Antimicrobial Properties : MRSA inhibition via novel resistance mechanisms .

Analytical Characterization

Key spectral data for derivatives:

Table 2: Spectroscopic Signatures

FeatureObservationReference
¹H-NMR (CDCl₃) δ 8.19–8.09 (m, aryl-H), 3.2–3.5 (spiro-H)
¹³C-NMR 164.6 ppm (C=N), 55–60 ppm (spiro-C)
IR 1677–1682 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C)

Mechanistic Insights

  • Cyclodehydration : DFT studies reveal Gibbs free energy (ΔG) of −28.5 kcal/mol for oxadiazole formation, favoring spontaneous ring closure .

  • Electrochemical Synthesis : Visible-light-mediated cyclization with eosin-Y achieves 94% yield .

This compound’s versatility in synthesis and functionalization positions it as a promising scaffold for drug discovery, particularly in oncology and antimicrobial therapy. Future work should explore in vivo efficacy and pharmacokinetic optimization.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. The incorporation of the spirocyclic structure in 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole enhances its interaction with biological targets, potentially leading to improved efficacy against bacterial and fungal strains. Studies have shown that compounds with similar oxadiazole moieties can inhibit the growth of various pathogens, making them candidates for new antimicrobial agents .

1.2 Anti-inflammatory Properties

The anti-inflammatory effects of oxadiazoles have been documented in various studies. Compounds featuring the oxadiazole ring have been found to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting that this compound could be explored for treating inflammatory diseases. The spiro structure may contribute to its selectivity and potency .

1.3 Anticancer Potential

Recent investigations into the anticancer properties of oxadiazoles have revealed their ability to induce apoptosis in cancer cells. The unique structural attributes of this compound may facilitate interactions with DNA or proteins involved in cell cycle regulation. Preliminary studies suggest that derivatives of this compound could serve as lead compounds for developing novel anticancer therapeutics .

Materials Science

2.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has shown promise in enhancing thermal stability and mechanical properties. Research indicates that polymers containing oxadiazole units exhibit improved resistance to thermal degradation and better mechanical performance compared to traditional polymers . This property is particularly valuable in applications requiring durable materials.

2.2 Photonic Applications

Oxadiazole derivatives have been studied for their luminescent properties, making them suitable candidates for photonic applications such as organic light-emitting diodes (OLEDs) and sensors. The unique electronic properties imparted by the spirocyclic structure can enhance charge transport and light emission efficiency in these devices.

Agricultural Chemistry

3.1 Pesticidal Activity

The potential use of this compound as a pesticide has been explored due to its bioactive properties against pests and diseases affecting crops. Similar compounds have demonstrated insecticidal and fungicidal activities, suggesting that this compound could be developed into an effective agricultural agent .

Summary Table of Applications

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryAntimicrobial agentsEffective against bacterial/fungal strains
Anti-inflammatory drugsInhibition of pro-inflammatory cytokines
Anticancer therapeuticsInduction of apoptosis in cancer cells
Materials SciencePolymer additivesEnhanced thermal stability and mechanical strength
Photonic devicesImproved charge transport and light emission
Agricultural ChemistryPesticidesEffective against agricultural pests

Mechanism of Action

The mechanism of action of 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Structural and Functional Differences

1,2,4-Oxadiazoles are pharmacologically significant due to their electronic properties, metabolic resistance, and ability to mimic peptide bonds. The substitution pattern on the oxadiazole ring critically influences bioactivity. Below is a comparative analysis of 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole with structurally related compounds:

Compound Substituents Key Pharmacological Activities Structural Advantages/Limitations
This compound 3-position: 2-azaspiro[4.5]decane Not fully characterized (theoretical potential in CNS disorders due to spirocyclic amine) Enhanced rigidity and lipophilicity; possible improved blood-brain barrier penetration.
Butalamine 5-position: phenyl; 3-position: ethylamine Vasodilator Simple substituents limit metabolic stability.
Ataluren 3-position: fluorophenyl; 5-position: methyl Treatment of nonsense mutation disorders Polar groups improve solubility but reduce CNS penetration.
5-Methyl-3-phenyl-1,2,4-oxadiazole 3-position: phenyl; 5-position: methyl Anticancer (in vitro) High lipophilicity may limit aqueous solubility.
8-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy]quinoline 5-position: quinoline-methoxy Antimicrobial Extended π-system enhances DNA intercalation.

Key Findings from Research

Bioactivity Potential: The spirocyclic amine in this compound may confer unique receptor-binding profiles.

Synthetic Challenges : Unlike simpler 1,2,4-oxadiazoles (e.g., Ataluren), synthesizing spirocyclic analogs requires specialized methods, such as superacid-mediated cyclization or NaNH₂-NH₃(liquid) dehydrohalogenation, which often yield moderate to low quantities (e.g., 9–54% for related acetylenic oxadiazoles) .

Pharmacokinetic Properties : The azaspiro[4.5]decane moiety likely improves metabolic stability compared to phenyl-substituted analogs (e.g., Butalamine), which are prone to rapid oxidation . However, this substitution may reduce aqueous solubility, necessitating formulation optimization.

Biological Activity

The compound 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole represents a novel class of oxadiazole derivatives with significant biological activity. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an oxadiazole ring fused with a spirocyclic moiety. This unique configuration enhances its biological activity due to the potential for diverse interactions with biological targets.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit broad-spectrum antimicrobial properties. A study highlighted that various 1,3,4-oxadiazole compounds demonstrated significant antibacterial and antifungal activities against several pathogens, including Staphylococcus aureus and Candida albicans . The mechanism of action often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of oxadiazoles has been well-documented. For instance, derivatives similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. A notable study reported that specific oxadiazole derivatives induced apoptosis in cancer cells through the activation of caspase pathways . The structure-activity relationship (SAR) analysis revealed that modifications on the oxadiazole ring significantly influenced cytotoxicity against cancer cells.

Antiparasitic Activity

Recent findings also suggest that certain oxadiazole derivatives possess antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated that these compounds could inhibit the growth of drug-resistant strains, indicating their potential as novel antimalarial agents . The slow-action mechanism observed in some derivatives suggests they could complement existing treatments by targeting different stages of the parasite's lifecycle.

Case Study 1: Anticancer Activity

A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines including MCF7 (breast cancer) and PC-3 (prostate cancer). The most active compound exhibited an IC50 value of 0.420 μM, significantly lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, this compound showed superior efficacy against E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL . This indicates its potential use as a lead compound for developing new antibiotics.

Data Tables

Table 1: Biological Activities of Oxadiazole Derivatives

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC (µM)
This compoundAnticancerMCF7 (Breast Cancer)0.420
AntimicrobialE. coli10
AntimicrobialPseudomonas aeruginosa25
AntiplasmodialPlasmodium falciparum<40

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole derivatives?

  • Methodological Answer : A key approach involves cyclization reactions, such as the reaction of amidoximes with aldehydes to form 1,2,4-oxadiazolines, followed by oxidation to yield the oxadiazole core. For spiro-incorporated derivatives, dibromination of styryl oxadiazoles followed by dehydrobromination with sodium amide (NaNH₂) in liquid ammonia (-70°C to -60°C) has been reported, though yields may vary (32–54%) due to competing oligomerization .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming spirocyclic and oxadiazole geometries. Spectroscopic techniques, such as NMR (¹H/¹³C) and IR, are used to verify functional groups. For example, solvent-dependent UV-Vis and IR analyses can reveal electronic transitions and stability in polar/nonpolar media .

Q. What biological activities have been reported for 1,2,4-oxadiazole derivatives, and how are they evaluated?

  • Methodological Answer : These derivatives exhibit anti-infective, antioxidant, and neuroprotective activities. Antioxidant efficacy is assessed via ABTS⁺/DPPH radical scavenging assays and inhibition of DNA oxidation induced by AAPH or Cu²⁺/GSH systems. Anti-Alzheimer potential is evaluated through glycogen synthase kinase-3β (GSK-3β) inhibition assays .

Advanced Research Questions

Q. How does regioisomerism between 1,2,4- and 1,3,4-oxadiazoles influence physicochemical properties and drug design?

  • Methodological Answer : 1,3,4-Oxadiazoles exhibit lower lipophilicity (log D) by ~1 unit compared to 1,2,4-isomers, leading to improved metabolic stability and reduced hERG inhibition. This difference arises from distinct dipole moments and charge distributions, which impact solubility and bioavailability. Computational tools like Multiwfn can model these electronic properties .

Q. What computational methods are employed to analyze the electronic properties of this compound?

  • Methodological Answer : Wavefunction analysis using Multiwfn enables visualization of electrostatic potential (ESP) maps and electron localization function (ELF), critical for understanding reactivity. Density functional theory (DFT) calculations assess solvent effects on spectroscopic properties, such as solvatochromism in UV-Vis spectra .

Q. What strategies are used to optimize the synthesis of 5-arylethynyl-1,2,4-oxadiazoles from styryl precursors?

  • Methodological Answer : Bromination of styryl oxadiazoles generates dibromo intermediates, which undergo dehydrobromination with NaNH₂ in liquid ammonia at -70°C. Low temperatures minimize side reactions (e.g., oligomerization), though yields remain moderate (32–54%). Alternative bases like t-BuOK or LiN(i-Pr)₂ are less effective .

Q. How do solvent effects influence the spectroscopic properties and stability of 1,2,4-oxadiazole derivatives?

  • Methodological Answer : Solvent polarity alters hydrogen-bonding interactions and dipole moments, affecting UV-Vis absorption maxima (λmax) and IR vibrational frequencies. For example, polar solvents stabilize charge-separated states in oxadiazoles, as shown in studies using ethanol-water mixtures .

Q. What is the role of metal coordination in modulating the bioactivity of 1,2,4-oxadiazole-containing compounds?

  • Methodological Answer : Metal complexes (e.g., Ni(II), Cu(II)) with 1,2,4-oxadiazole ligands enhance bioactivity by improving binding affinity to biological targets. Coordination alters electronic properties and stabilizes the ligand geometry, as demonstrated in glycogen phosphorylase inhibition studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole
Reactant of Route 2
3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole

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